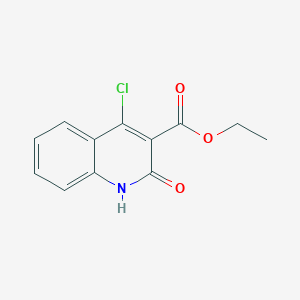

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

描述

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a halogenated quinoline derivative with a fused bicyclic structure. It is synthesized via chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride (POCl₃) in acetonitrile, followed by acetic acid treatment to yield the target compound in >98% purity . The 4-chloro substituent and 2-oxo-1,2-dihydroquinoline core confer reactivity for nucleophilic substitution and hydrogen bonding, making it a versatile intermediate in medicinal chemistry .

属性

IUPAC Name |

ethyl 4-chloro-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFCVAZGXKEUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350360 | |

| Record name | STK857580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99429-64-8 | |

| Record name | STK857580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the acylation of 4-chloroaniline with ethyl oxalyl chloride, followed by cyclization with phosphorus oxychloride . The reaction conditions typically include the use of an inert atmosphere and temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Reduction Reactions: Products include alcohol derivatives of the original compound.

Oxidation Reactions: Products include quinoline derivatives with higher oxidation states.

科学研究应用

Chemical Synthesis

Intermediate in Synthesis

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of more complex quinoline derivatives. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis. The compound can undergo substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or thiols, and reduction reactions to form corresponding alcohols.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine atom replaced by nucleophiles | Amines, thiols |

| Reduction | Carbonyl group reduced to alcohol | Sodium borohydride, lithium aluminum hydride |

| Oxidation | Formation of higher oxidation state derivatives | Potassium permanganate, chromium trioxide |

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains by inhibiting DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Medicinal Applications

Therapeutic Agent Research

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics amid rising antibiotic resistance.

Industrial Applications

Dyes and Pigments Production

In industry, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to be incorporated into various formulations that require color stability and durability.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against resistant strains of Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested on human cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis at micromolar concentrations.

作用机制

The mechanism of action of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit NAD(P)H:quinone oxidoreductase 1, an enzyme involved in cellular redox reactions . This inhibition can lead to the disruption of cellular processes and contribute to its biological activities .

相似化合物的比较

Comparative Analysis with Structural Analogues

Substituent Position and Reactivity

Ethyl 5-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Structural Difference : Chlorine at position 5 instead of 3.

- Impact : The 5-chloro isomer (CAS 889939-13-3) exhibits altered electronic effects due to the para relationship between the chloro group and the ester moiety. This may reduce nucleophilic substitution efficiency at position 4 compared to the 4-chloro analogue .

- Applications: Limited data on bioactivity, suggesting position-specific roles in target interactions.

Ethyl 2,4-Dichloroquinoline-3-carboxylate

Ring Saturation and Physical Properties

Ethyl 4-Chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

- Structural Difference: Saturated cyclohexene ring fused to the quinoline core.

- Synthesis : Requires extended reflux (8 hours) and chromatographic purification, yielding 60% .

- Crystal Packing : Forms dimers via N–H⋯O hydrogen bonds, contrasting with the planar aromatic packing of the unsaturated analogue .

- Bioactivity: Potential anti-retroviral activity, though less studied than the dihydroquinoline parent .

Functional Group Modifications

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

- Synthesis: Hydrazinolysis of the ethyl ester (e.g., from ) yields carbohydrazide derivatives, which form Schiff bases with aldehydes .

- Bioactivity : Exhibits α-glucosidase inhibition (IC₅₀ ~2–10 µM) and anti-HIV-1 activity (EC₅₀ ~0.5–5 µM), highlighting the importance of the hydrazide group for target binding .

Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

- Synthesis : Replaces the 2-oxo group with a thioxo moiety via condensation with methyl malonate .

- Reactivity : Preferential S-methylation over O-methylation due to thiocarbonyl electrophilicity, differing from the chloro analogue’s substitution patterns .

- Applications: Potential HBV inhibitors (IC₅₀ ~10 µM) via disruption of viral replication machinery .

Ester Group Variations

生物活性

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 99429-64-8) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and relevant research findings.

- Molecular Formula : C12H10ClNO3

- Molecular Weight : 251.67 g/mol

- Solubility : Soluble in DMSO (60 mg/mL) .

This compound has been identified as an inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in the detoxification of quinones and reactive oxygen species, which are implicated in various pathological conditions .

Antioxidant Activity

The compound exhibits notable antioxidant properties by scavenging reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). Research indicates that compounds with similar structures can mitigate oxidative stress, which is linked to numerous diseases .

Antimicrobial Activity

Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives have demonstrated moderate antibacterial activity. In studies assessing the minimum inhibitory concentration (MIC), these compounds showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

While specific antiviral activities for this compound have not been extensively reported, related compounds within the quinoline family have shown promise against HIV and other viral pathogens. This is attributed to their ability to inhibit viral replication processes .

Case Studies and Research Findings

- Inhibition of NQO1 : A study highlighted that ethyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives inhibit NQO1 activity effectively. The inhibition was quantified through enzyme assays demonstrating a dose-dependent response .

- Antibacterial Evaluation : In vitro studies evaluated the antibacterial efficacy using standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives exhibited varying degrees of activity, with some compounds achieving MIC values below 100 µM .

- Antioxidant Potential : The antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging methods. Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline derivatives showed significant radical scavenging activity, indicating their potential as therapeutic agents against oxidative stress-related conditions .

Comparative Analysis of Biological Activities

常见问题

Q. What are the common synthetic routes for preparing ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate?

The compound is typically synthesized via chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. A standard method involves reacting the hydroxy precursor with phosphoryl chloride (POCl₃) in acetonitrile using benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction proceeds at 40°C for 30 minutes, followed by reflux (1 hour), yielding a mixture of dichlorinated and monochlorinated products. Subsequent treatment with acetic acid selectively hydrolyzes the dichlorinated intermediate to the target compound with >98% purity .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Key characterization methods include:

- IR spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches, with peaks at ~1730 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (O-H) .

- LC-MS : Confirms molecular weight (e.g., m/z 234 [M+H]⁺ for the hydroxy precursor) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, the compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, and β = 115.46°, forming N–H···O hydrogen-bonded dimers .

Q. What purification strategies are effective for isolating this compound?

After synthesis, crude products are purified via silica-gel column chromatography using petroleum ether/ethyl acetate gradients. Recrystallization from ethyl acetate or dichloromethane-methanol (1:1) yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during chlorination?

By-product formation (e.g., ethyl 2,4-dichloroquinoline-3-carboxylate) arises from over-chlorination. Optimization strategies include:

- Controlling stoichiometry of POCl₃ (e.g., 4.4 equivalents for selective monochlorination) .

- Using acetic acid hydrolysis to selectively convert dichlorinated intermediates into the target compound .

- Employing green solvents like triethyl methanetricarboxylate to reduce toxicity and improve reaction efficiency .

Q. What insights do crystallographic studies provide about the compound's intermolecular interactions?

Single-crystal X-ray diffraction reveals a nearly planar dihydroquinolin-2-one ring (r.m.s. deviation = 0.033 Å). The ester and phenyl substituents exhibit torsional angles of 50.3° and 64.9°, respectively, relative to the core. Hydrogen-bonded dimers (R₂²(8) motif) stabilize the crystal lattice, with N–H···O distances of 2.08 Å, critical for understanding solid-state packing and solubility .

Q. How can computational tools like Mercury and OLEX2 aid in structural analysis?

- Mercury : Visualizes voids, intermolecular interactions, and packing similarity. It facilitates comparison of hydrogen-bonding motifs across related quinoline derivatives .

- OLEX2 : Integrates structure solution (via SHELXT), refinement (SHELXL), and validation. For example, it refines anisotropic displacement parameters and models disorder in aromatic substituents .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from varying reaction scales and workup protocols. For instance, initial chlorination yields ~70% dichlorinated by-product and 30% target compound. However, hydrolysis of the dichlorinated intermediate boosts the final yield to >98%. Reproducibility requires strict control of reaction time, temperature, and solvent ratios .

Q. What role does this compound play in developing quinolone antibiotics?

As a key intermediate, it serves as a precursor for tricyclic fluoroquinolones with enhanced antimicrobial activity. Structural modifications at the C-4 and C-7 positions (e.g., introducing fluorine or methyl groups) improve binding to DNA gyrase and topoisomerase IV in bacterial targets. Derivatives have shown moderate activity against Staphylococcus aureus and Escherichia coli .

Methodological Notes

- Crystallization Troubleshooting : Poorly diffracting crystals may result from solvent impurities. Use high-purity solvents and slow evaporation at controlled humidity .

- Data Validation : Cross-validate IR and LC-MS data with computed spectra (e.g., PubChem’s in silico tools) to confirm functional groups and molecular ions .

- Green Chemistry : Replace diphenyl oxide with triethyl methanetricarboxylate in condensation steps to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。